(S)-1-(Pyrimidin-2-yl)ethanamine (S)-1-(Pyrimidin-2-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 1268492-93-8
VCID: VC6030900
InChI: InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3/t5-/m0/s1
SMILES: CC(C1=NC=CC=N1)N
Molecular Formula: C6H9N3
Molecular Weight: 123.159

(S)-1-(Pyrimidin-2-yl)ethanamine

CAS No.: 1268492-93-8

Cat. No.: VC6030900

Molecular Formula: C6H9N3

Molecular Weight: 123.159

* For research use only. Not for human or veterinary use.

(S)-1-(Pyrimidin-2-yl)ethanamine - 1268492-93-8

Specification

CAS No. 1268492-93-8
Molecular Formula C6H9N3
Molecular Weight 123.159
IUPAC Name (1S)-1-pyrimidin-2-ylethanamine
Standard InChI InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3/t5-/m0/s1
Standard InChI Key GVPDKCZQAZOFJX-YFKPBYRVSA-N
SMILES CC(C1=NC=CC=N1)N

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) linked to an ethylamine group at position 2. The chiral center at the ethylamine carbon confers the (S)-configuration, which is critical for its biological activity and synthetic utility .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC6H9N3\text{C}_6\text{H}_9\text{N}_3
Molecular Weight123.16 g/mol
IUPAC Name(1S)-1-pyrimidin-2-ylethanamine
SMILESCC@@HN
InChIKeyGVPDKCZQAZOFJX-YFKPBYRVSA-N

Synthesis Methodologies

Biocatalytic Asymmetric Synthesis

The ω-transaminase from Vibrio fluvialis has been optimized for the synthesis of this compound. Using (S)-α-methylbenzylamine as an amine donor, the reaction proceeds in a two-phase system with toluene, achieving conversions >95% and ee values of 99.8% . This method avoids traditional resolution techniques, offering a greener alternative.

Table 2: Biocatalytic Process Parameters

ParameterValueSource
EnzymeVibrio fluvialis ω-transaminase
Amine Donor(S)-α-Methylbenzylamine
Solvent SystemToluene/Water
Conversion95–99%
Enantiomeric Excess (ee)99.8%

Chemical Synthesis and Salts

The hydrochloride salt (CAS: 1616809-52-9) is synthesized by treating the free base with hydrochloric acid. This salt form enhances stability and solubility for storage and further reactions.

Physicochemical Properties

Partition and Solubility

With a computed XLogP3 value of -0.5 , the compound exhibits moderate hydrophilicity, favoring aqueous environments. Its topological polar surface area (51.8 Ų) suggests significant hydrogen-bonding potential, aligning with its role in interacting with biological targets .

Applications in Pharmaceutical Chemistry

Chiral Intermediate in Drug Synthesis

(S)-1-(Pyrimidin-2-yl)ethanamine is a precursor to bioactive molecules. For example, its 5-fluoro derivative (CAS: 935667-21-3) has been investigated for antiviral and anticancer properties. The chiral amine moiety is critical for binding to enzymatic active sites, as seen in kinase inhibitors .

Role in Asymmetric Catalysis

The compound’s ability to act as a chiral auxiliary or catalyst in stereoselective reactions is under exploration. Its pyrimidine ring participates in π-π interactions, enhancing selectivity in catalytic cycles .

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